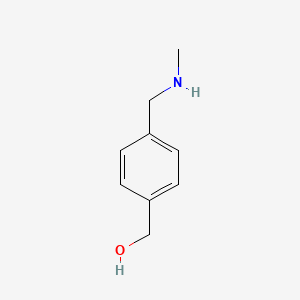

(4-((Methylamino)methyl)phenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-((Methylamino)methyl)phenyl)methanol is an organic compound with the molecular formula C9H13NO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a methylamino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (4-((Methylamino)methyl)phenyl)methanol involves the reduction of 4-((Methylamino)methyl)benzaldehyde using borane-tetrahydrofuran (THF) complex. The reaction is typically carried out at temperatures ranging from 0 to 25°C for about 6 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-((Methylamino)methyl)phenyl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form the corresponding amine.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 4-((Methylamino)methyl)benzaldehyde or 4-((Methylamino)methyl)benzoic acid.

Reduction: 4-((Methylamino)methyl)aniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-((Methylamino)methyl)phenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-((Methylamino)methyl)phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

(4-((Methylamino)methyl)benzaldehyde): Similar structure but with an aldehyde group instead of a hydroxyl group.

(4-((Methylamino)methyl)benzoic acid): Similar structure but with a carboxylic acid group instead of a hydroxyl group.

(4-((Methylamino)methyl)aniline): Similar structure but with an amino group instead of a hydroxyl group.

Uniqueness

(4-((Methylamino)methyl)phenyl)methanol is unique due to the presence of both a hydroxyl group and a methylamino group on the phenyl ring

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-((Methylamino)methyl)phenyl)methanol?

Methodological Answer: The compound is typically synthesized via Pd-catalyzed cross-coupling reactions. For example:

- Step 1 : A palladium-catalyzed cascade reaction (e.g., using Pd(PPh₃)₂Cl₂/CuI) between methyl 5-fluoro-3-iodosalicylate and 1-(4-ethynyl)-N-methylmethanamine forms a benzofuran intermediate.

- Step 2 : Ammonolysis with ammonia-methanol solution yields the target compound.

Purification often involves silica gel chromatography (ethyl acetate/methanol) with yields exceeding 90% .

Table 1 : Key Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Purification | Yield |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₂Cl₂, CuI | THF | Chromatography | ~85% |

| 2 | NH₃/MeOH | Methanol | Recrystallization | >90% |

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

- LCMS : Confirms molecular ion peaks (e.g., m/z 428 [M+H]⁺) .

- HPLC : Retention time analysis (e.g., 0.61 minutes under SQD-FA05 conditions) ensures purity .

- Solubility/Lipophilicity : Measured via shake-flask method (water solubility >35 mg/mL) and computational tools (ClogP ~2.99) to predict membrane permeability .

Table 2 : Analytical Data

| Property | Method | Result |

|---|---|---|

| Molecular Weight | LCMS | 428.3 g/mol |

| Purity | HPLC | >98.4% |

| ClogP | Computational | 2.99 |

Q. How can the methanol group in this compound be functionalized for derivatization?

Methodological Answer:

- Oxidation : Use KMnO₄ or CrO₃ to convert the -CH₂OH group to a ketone or carboxylic acid .

- Substitution : React with acyl chlorides (e.g., acetyl chloride) in anhydrous conditions to form esters .

- Reduction : LiAlH₄ or NaBH₄ can reduce intermediates, though steric hindrance may require optimized temperatures .

Advanced Research Questions

Q. How can reaction yields in Pd-catalyzed couplings for derivatives be optimized?

Methodological Answer:

- Catalyst Loading : Reduce Pd catalyst to 0.5-1 mol% to minimize side reactions.

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates.

- Temperature Control : Maintain 60-80°C to balance reaction rate and byproduct formation .

Contradictions in yield optimization (e.g., solvent effects) should be addressed via Design of Experiments (DoE) .

Q. What computational models predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding with inflammatory enzymes (e.g., COX-2).

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.

- Pharmacophore Modeling : Identify critical H-bond donors (e.g., methanol OH group) for target engagement .

Table 3 : Key Binding Parameters (Hypothetical)

| Target | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -9.2 | H-bond: OH → Arg120 |

| PARP1 | -8.7 | π-Stacking: Phenyl → Tyr907 |

Q. How do structural modifications impact biological activity?

Methodological Answer:

- Methylamino Group : Essential for PARP1 inhibition; replacing it with ethylamino reduces potency by ~50% .

- Methanol Position : Ortho-substitution decreases solubility but enhances membrane penetration.

- Fluorine Addition : Improves metabolic stability (e.g., 5-fluoro analogs show 3x longer in vivo half-life) .

Q. What strategies resolve contradictions in reported biological activities?

Methodological Answer:

- Dose-Response Analysis : Validate IC₅₀ values across multiple assays (e.g., PARP1 inhibition vs. cytotoxicity).

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may skew results.

- Species-Specific Differences : Compare human vs. murine enzyme kinetics to explain divergent in vivo outcomes .

Q. How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

[4-(methylaminomethyl)phenyl]methanol |

InChI |

InChI=1S/C9H13NO/c1-10-6-8-2-4-9(7-11)5-3-8/h2-5,10-11H,6-7H2,1H3 |

InChI Key |

XZRBKRJYOUSBMI-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC=C(C=C1)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.